Trans-4-cyanocyclohexanecarboxylic acid
CAS No.: 4848-16-2
Cat. No.: VC8468190
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4848-16-2 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4-cyanocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) |
| Standard InChI Key | KJZWYCAIEUYAIW-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C#N)C(=O)O |
| Canonical SMILES | C1CC(CCC1C#N)C(=O)O |
Introduction
Structural and Stereochemical Features
Trans-4-cyanocyclohexanecarboxylic acid (CHNO) belongs to the class of bicyclic carboxylates with a nitrile substituent. The trans configuration refers to the spatial arrangement of the -CN and -COOH groups on opposite faces of the cyclohexane ring, which confers distinct conformational stability compared to the cis isomer. This stereochemistry is critical for its interactions in biological systems, as evidenced by analogous compounds like trans-4-aminocyclohexanecarboxylic acid, which is utilized in dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes therapy .
The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the axial substituents. Computational studies of similar trans-cyclohexane derivatives suggest that the nitrile group’s electron-withdrawing nature enhances the acidity of the carboxylic acid (pKa ≈ 3.5–4.0) , though experimental data for this specific compound remain unpublished.
Synthesis Methodologies
Catalytic Hydrogenation of Aromatic Precursors
A common route to trans-cyclohexane derivatives involves the catalytic hydrogenation of substituted benzoic acids. For example, trans-4-aminocyclohexanecarboxylic acid is synthesized via hydrogenation of 4-aminobenzoic acid using ruthenium or palladium catalysts under high-pressure H . By analogy, trans-4-cyanocyclohexanecarboxylic acid could be produced through the hydrogenation of 4-cyanobenzoic acid (Fig. 1).
Reaction Conditions
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Catalyst: 5% Ru/AlO or Pd/C
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Temperature: 60–100°C
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Pressure: 10–15 bar H
This method typically results in a cis/trans mixture, necessitating subsequent isomerization or purification steps.
Base-Mediated Isomerization
Patent WO2003078381A1 describes a base-catalyzed isomerization process to convert cis- or mixed isomers of 4-aminocyclohexanecarboxylic acid into the trans form . Applying this methodology to the cyano derivative, treatment with sodium hydroxide (2–3 equivalents) or potassium tert-butoxide in aprotic solvents (e.g., acetone) could facilitate isomerization:
Key parameters from analogous reactions :
Physicochemical Properties
While experimental data for trans-4-cyanocyclohexanecarboxylic acid are sparse, its properties can be inferred from structurally related compounds:
The nitrile group’s strong electron-withdrawing effect likely reduces solubility in polar solvents compared to the amino derivative.
Applications in Pharmaceutical Synthesis
Intermediate for Kinase Inhibitors
Trans-4-substituted cyclohexanecarboxylic acids are pivotal in synthesizing Janus kinase (JAK) inhibitors, such as oclacitinib . The cyano variant could serve as a precursor for introducing amine groups via reduction (e.g., H/Raney Ni), enabling modular synthesis of target molecules.
Peptidomimetic Design
The rigid trans-cyclohexane scaffold mimics peptide backbones in DPP-IV inhibitors . Replacing the amino group with a cyano moiety may alter binding affinity or metabolic stability, offering avenues for structure-activity relationship (SAR) studies.
Challenges and Future Directions
Current limitations in the synthesis of trans-4-cyanocyclohexanecarboxylic acid include:
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Low Isomer Selectivity: Hydrogenation and isomerization methods yield trans/cis mixtures, requiring costly chromatographic separations.
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Catalyst Efficiency: Ruthenium catalysts degrade under basic conditions, necessitating catalyst recycling optimizations .
Future research should explore asymmetric catalysis and enzymatic resolution to enhance stereoselectivity.
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